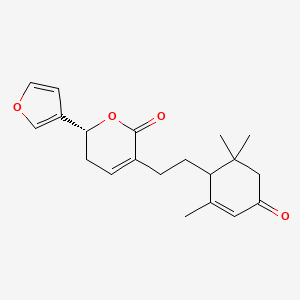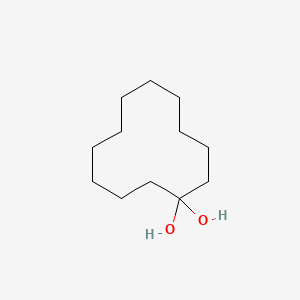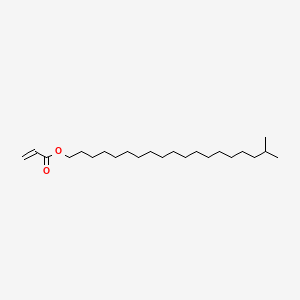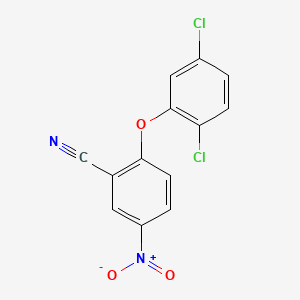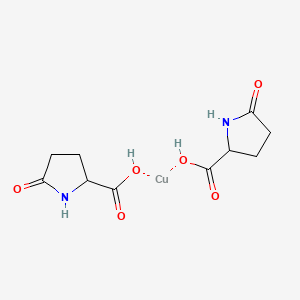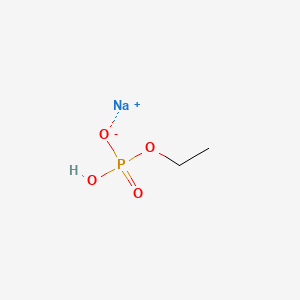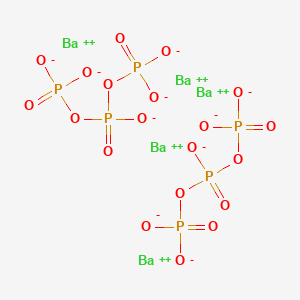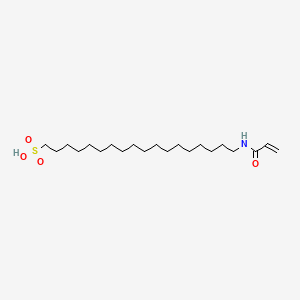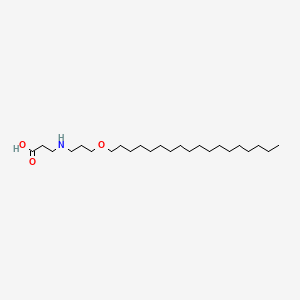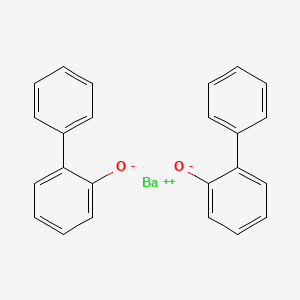
2-((3-Methylbut-2-enyl)thio)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Methylbut-2-enyl)thio)ethanol is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a thioether group and a hydroxyl group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylbut-2-enyl)thio)ethanol typically involves the reaction of 3-methylbut-2-en-1-ol with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The process may include steps such as distillation and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Methylbut-2-enyl)thio)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated thioether.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((3-Methylbut-2-enyl)thio)acetone.
Reduction: Formation of 2-((3-Methylbut-2-enyl)thio)ethane.
Substitution: Formation of various substituted thioethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((3-Methylbut-2-enyl)thio)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((3-Methylbut-2-enyl)thio)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-Methylbut-3-enyl)thio)ethanol
- 2-((3-Methylbut-2-enyl)thio)ethane
- 2-((3-Methylbut-2-enyl)thio)acetone
Uniqueness
2-((3-Methylbut-2-enyl)thio)ethanol is unique due to the presence of both a thioether and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Propiedades
Número CAS |
82010-92-2 |
|---|---|
Fórmula molecular |
C7H14OS |
Peso molecular |
146.25 g/mol |
Nombre IUPAC |
2-(3-methylbut-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C7H14OS/c1-7(2)3-5-9-6-4-8/h3,8H,4-6H2,1-2H3 |
Clave InChI |
IIZFSNCPYXUIHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCSCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




